Anti-HSV-1 Potency: Tereticornate A Demonstrates 2-Fold Greater Activity than Acyclovir
In a direct, head-to-head comparison against the clinical gold-standard antiviral acyclovir, Tereticornate A exhibited superior potency against herpes simplex virus type 1 (HSV-1) replication in a plaque reduction assay. Tereticornate A demonstrated an IC50 of 0.96 μg/mL, while acyclovir, tested under identical conditions, showed an IC50 of 1.92 μg/mL [1]. This indicates Tereticornate A is twice as potent as acyclovir on a per-weight basis in this model.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against HSV-1 |
|---|---|
| Target Compound Data | 0.96 μg/mL |
| Comparator Or Baseline | Acyclovir: 1.92 μg/mL |
| Quantified Difference | 2.0-fold lower IC50 (greater potency) for Tereticornate A |
| Conditions | Vero cell line, plaque reduction assay, 3 days post-infection. |
Why This Matters
This establishes a clear, quantitative performance advantage for Tereticornate A over the standard-of-care antiviral, making it a compelling lead candidate or reference standard for anti-HSV-1 research programs.
- [1] Brezáni, V., Leláková, V., Hassan, S. T. S., Berchová-Bímová, K., Nový, P., Klouček, P., Maršík, P., Dall'Acqua, S., Hošek, J., & Šmejkal, K. (2018). Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill. Viruses, 10(7), 360. https://doi.org/10.3390/v10070360 View Source
